molecular formula C14H16N2O2S B13271862 1-(6-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

1-(6-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B13271862
M. Wt: 276.36 g/mol
InChI Key: VINKZCHBJSPOPJ-UHFFFAOYSA-N
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Description

1-(6-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring, an azetidine ring, and a carboxylic acid group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by the introduction of the azetidine ring and the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(6-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzothiazole and azetidine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(6-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring and carboxylic acid group may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
  • 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
  • 1-(6-Propyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Uniqueness

1-(6-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid stands out due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

1-(6-propan-2-yl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C14H16N2O2S/c1-8(2)9-3-4-11-12(5-9)19-14(15-11)16-6-10(7-16)13(17)18/h3-5,8,10H,6-7H2,1-2H3,(H,17,18)

InChI Key

VINKZCHBJSPOPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O

Origin of Product

United States

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